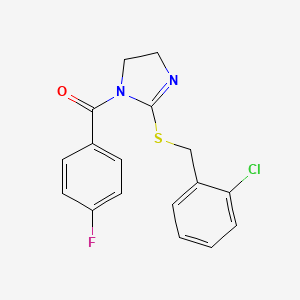

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Description

This compound features a 4,5-dihydroimidazole (imidazoline) core substituted at position 2 with a (2-chlorobenzyl)thio group and at position 1 with a 4-fluorophenyl methanone moiety. Such structural attributes are common in bioactive molecules, particularly those targeting enzymes or receptors where electronic and steric interactions are critical . While direct biological data for this compound are absent in the provided evidence, its synthesis likely follows established protocols for imidazole derivatives, such as nucleophilic substitution for the thioether group and Friedel-Crafts acylation for the methanone moiety .

Properties

IUPAC Name |

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2OS/c18-15-4-2-1-3-13(15)11-23-17-20-9-10-21(17)16(22)12-5-7-14(19)8-6-12/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFBRUKAXNEZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the 2-chlorobenzyl thioether: This step involves the reaction of 2-chlorobenzyl chloride with a thiol compound under basic conditions to form the thioether linkage.

Synthesis of the imidazole ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.

Coupling of the imidazole with the thioether: The imidazole derivative is then coupled with the 2-chlorobenzyl thioether under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the fluorophenyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has been studied for various biological activities, including:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects. The presence of electron-donating groups like methoxy on phenyl rings enhances its cytotoxicity.

Case Study: Antitumor Efficacy

In a study assessing the antitumor efficacy of related compounds:

- Cell Lines Tested : HT29 (Colon Cancer), Jurkat (Leukemia)

- Results :

- Compound A: IC50 = 1.61 ± 1.92 µM

- Compound B: IC50 = 1.98 ± 1.22 µM

The structural characteristics of these compounds, particularly halogenated benzyl groups, enhance their interaction with cellular targets, leading to increased potency against tumor cells.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HT29 (Colon Cancer) | 1.61 ± 1.92 |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |

Anticonvulsant Properties

Similar compounds have demonstrated anticonvulsant activity in preclinical studies. Structure-activity relationship (SAR) analysis indicates that modifications in the phenyl group can significantly impact the anticonvulsant efficacy.

Case Study: Anticonvulsant Activity

In research exploring the anticonvulsant properties:

- Compounds with specific substitutions in the phenyl group showed enhanced activity compared to their counterparts without such modifications.

Summary of Findings

The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone shows promise in medicinal chemistry due to its diverse biological activities:

- Antitumor Activity : Significant cytotoxic effects against various cancer cell lines.

- Anticonvulsant Properties : Potential for treating epilepsy based on structural modifications.

Further research is warranted to explore its full potential and elucidate detailed mechanisms of action.

Mechanism of Action

The mechanism of action of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

The 4-fluorophenyl methanone in the target is less electron-withdrawing than the 4-nitrophenyl group in , which may reduce reactivity in nucleophilic environments .

Synthetic Complexity :

- Compounds with trifluoromethyl or nitro groups () require additional steps for functionalization, such as nitration or fluorination, increasing synthetic complexity .

- The target compound’s synthesis likely parallels methods for analogous thioether-containing imidazolines, involving lithium-halogen exchange or nucleophilic substitution (e.g., using tert-butyllithium and benzyl thiols) .

Biological Relevance :

- While biological data for the target compound are unavailable, analogs like those in exhibit antiproliferative activity, suggesting that the imidazole core and aryl substituents are pharmacologically relevant .

- The 4-fluorophenyl group in the target may enhance binding affinity to aromatic residues in enzyme active sites, similar to fluorinated analogs in .

Physicochemical Properties (Inferred):

Research Implications

The structural diversity among these compounds underscores the tunability of imidazole derivatives for drug discovery. Future studies should prioritize:

- Crystallographic Analysis : Using SHELX programs () to resolve the target compound’s 3D structure and compare packing interactions with analogs .

- Biological Screening : Testing the target compound against kinases or GPCRs, given the demonstrated activity of related imidazoles () .

- SAR Studies : Systematically varying the benzylthio and aryl ketone groups to optimize potency and selectivity.

Biological Activity

The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone, often referred to as QFM, is a derivative of imidazole that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C_{10}H_{12}ClN_{2}S

- Molecular Weight : 263.19 g/mol

- Canonical SMILES : Clc1ccccc1CSC1=NCCN1

- LogP : 2.2968, indicating moderate lipophilicity which is favorable for membrane permeability .

Biological Activity Overview

The biological activity of QFM has been primarily investigated in the context of its interactions with various biological targets, particularly in cancer therapy and as an anti-inflammatory agent.

Antitumor Activity

QFM exhibits significant anticancer properties. Studies have shown that compounds with similar imidazole structures can inhibit tumor growth through various mechanisms:

- Mechanism of Action : QFM may exert its anticancer effects by modulating signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been linked to the inhibition of the TP53-binding protein 1, which plays a crucial role in tumor suppression .

- Case Studies : In vitro studies demonstrated that QFM analogs had IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

- Mechanism : It is believed to inhibit the activity of lipoxygenases (LOX), enzymes involved in the inflammatory response. By reducing leukotriene synthesis, QFM may alleviate symptoms associated with inflammatory diseases .

- Research Findings : Experimental models have indicated that QFM can significantly reduce inflammation markers in animal models, supporting its potential therapeutic use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of QFM is crucial for optimizing its biological activity:

- Thioether Linkage : The presence of the thioether group enhances binding affinity to target proteins.

- Chlorobenzyl Substituent : This moiety contributes to increased lipophilicity and potentially better bioavailability.

- Fluorophenyl Group : The fluorine atom may enhance electronic properties, influencing receptor interactions and overall potency .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.